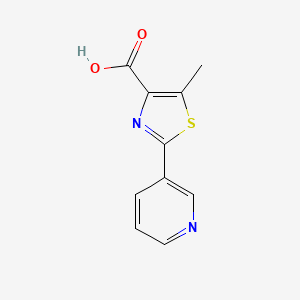

5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid

Description

5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₈N₂O₂S, with a molecular weight of 220.24 g/mol (calculated from synthesis data in ). The compound is notable for its role as a key intermediate in medicinal chemistry, exemplified by its use in synthesizing BAY-9835, the first orally bioavailable ADAMTS7 inhibitor.

Properties

IUPAC Name |

5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)12-9(15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLKSBRXIGWLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide with an appropriate aldehyde, such as 4-fluorobenzaldehyde, in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained with a yield of approximately 79% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Used in the development of dyes, fungicides, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with biological macromolecules. The compound has been shown to bind to the DNA double helix, which can interfere with DNA replication and transcription processes . This binding affinity makes it a potential candidate for antibacterial and anticancer applications. The molecular targets and pathways involved include inhibition of bacterial cell wall synthesis and disruption of DNA function.

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyridin-3-yl vs. Aryl/Substituted Aryl Groups: The pyridin-3-yl substituent (target compound) introduces nitrogen-mediated polarity, improving solubility and enabling π-π stacking in biological targets. 4-Methylphenyl () further elevates logP (3.13) due to the nonpolar methyl group, making it suitable for lipophilic environments.

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) group () is strongly electron-withdrawing, which may lower the pKa of the carboxylic acid and increase metabolic stability. Morpholino () adds a basic amine and oxygen atoms, improving water solubility and hydrogen-bonding capacity.

Biological Relevance: The target compound’s pyridine-thiazole-carboxylic acid scaffold is critical for ADAMTS7 inhibition (IC₅₀ < 100 nM in BAY-9835).

Physicochemical Property Trends

- Melting Points : The 3-chlorophenyl analogue (mp 206–207°C) has a higher melting point than the target compound (decomposes at ~220°C), likely due to stronger intermolecular halogen bonding.

- logP and Solubility : Pyridine-containing derivatives (e.g., target compound) generally exhibit lower logP values compared to phenyl-substituted analogues, balancing lipophilicity and solubility for drug-like properties.

- Synthetic Utility: The target compound’s carboxylic acid group enables facile derivatization (e.g., esterification in ), whereas morpholino or CF₃-substituted variants require specialized synthetic routes.

Biological Activity

5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid (commonly referred to as MPTCA) is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

MPTCA is characterized by the following chemical formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 334017-42-4 |

| Molecular Formula | C10H8N2O2S |

| Molecular Weight | 220.25 g/mol |

Antimicrobial Properties

Research indicates that MPTCA exhibits notable antimicrobial activity. In a study evaluating various thiazole derivatives, MPTCA demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

MPTCA has shown promising anticancer properties across various cancer cell lines. For instance, it was tested against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13). The compound induced apoptosis in these cells, evidenced by increased caspase activity and alterations in cell cycle progression.

Table 1: Anticancer Activity of MPTCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| CEM-13 | 8.7 | Cell cycle arrest at G0/G1 phase |

| U-937 | 12.3 | Caspase activation and p53 modulation |

Enzyme Inhibition

MPTCA has been investigated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in cancer progression. In vitro assays revealed that MPTCA inhibited CA IX with a Ki value in the nanomolar range, suggesting its potential use in targeting tumor-associated CAs.

The biological activity of MPTCA can be attributed to its structural features that allow it to interact with specific molecular targets:

- Enzyme Binding: MPTCA may bind to the active site of enzymes, inhibiting their function.

- Cell Cycle Modulation: The compound influences cell cycle dynamics, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: MPTCA may induce oxidative stress within cells, contributing to its anticancer effects.

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, MPTCA was evaluated for its anticancer effects on various solid tumors. The results indicated that treatment with MPTCA resulted in significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of MPTCA against multi-drug resistant strains. The results showed that MPTCA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.